Methyl 17-acetoxyoctadecanoate
Description
Contextualization of Acetylated Fatty Acid Derivatives in Specialized Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, often focuses on major lipid classes. However, there is a growing interest in specialized, or modified, lipids such as acetylated fatty acid derivatives. Acetylation, the addition of an acetyl group, can occur on the hydroxylated forms of fatty acids. These derivatives, including hydroxy fatty acids and diols, can serve as storage lipids or components of cell walls. nih.gov
The presence of an acetyl group can influence a molecule's polarity, stability, and interaction with enzymes and receptors. In the broader context of lipid research, fatty acid derivatives are recognized for their potential in various biotechnological applications, sometimes offering sustainable alternatives to petroleum-based products. nih.gov The modification of fatty acids, such as the introduction of an acetoxy group, creates a diverse pool of molecules with the potential for unique biological roles that are yet to be fully elucidated.
Significance of Methyl Esters in Lipid Research and Analytical Chemistry
The conversion of fatty acids into their corresponding methyl esters, known as Fatty Acid Methyl Esters (FAME), is a cornerstone of lipid analysis. creative-proteomics.comyoutube.com This derivatization is crucial for several analytical techniques, most notably gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). creative-proteomics.comwikipedia.org Free fatty acids are generally not volatile enough for direct GC analysis, but their methyl esters are. youtube.com
The process of creating FAME typically involves a transesterification reaction, where the ester bond between fatty acids and their glycerol (B35011) backbone is replaced by an ester bond with a methyl group from methanol (B129727). creative-proteomics.comnrel.govnrel.gov This not only prepares the lipids for analysis but also plays a significant role in industrial applications, such as the production of biodiesel. creative-proteomics.comwikipedia.org In a research setting, the ability to accurately quantify the fatty acid content of lipids as FAME is essential for understanding the lipid composition of various biological samples, including microorganisms and algae. wikipedia.orgnrel.govnrel.gov The use of an internal standard during this process allows for precise quantification by correcting for variability in extraction and analysis. nrel.govnrel.gov
Overview of Research Trajectories for Methyl 17-Acetoxyoctadecanoate and Related Analogs
This compound is a specific, modified fatty acid ester. While extensive research on this particular compound is not widely documented in publicly available literature, we can infer its research context from studies on related molecules. Its structure consists of an 18-carbon (octadecanoate) chain with an acetoxy group at the 17th carbon and a methyl ester at the carboxyl end.
Research into analogous synthetic fatty acids, such as 17-methyloctadecanoic acid, aims to understand how modifications to the fatty acid chain affect their physical, chemical, and biological properties. ontosight.ai The addition of functional groups can alter melting point, solubility, and how the molecule interacts with biological systems. ontosight.ai Such compounds are often used in research to probe lipid metabolism, cellular signaling pathways, and to explore potential therapeutic applications, for instance, in studies related to inflammation or lipid metabolism disorders. ontosight.ai
The synthesis of such specialized molecules is a key aspect of this research area. For example, the synthesis of related compounds often involves multiple steps starting from known precursors. researchgate.net The investigation of this compound and its analogs likely follows a similar trajectory, involving chemical synthesis followed by evaluation in various biological assays to determine their function and potential applications.
Below is a data table of the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C21H40O4 |
| Molecular Weight | 356.54 g/mol |
| Exact Mass | 356.293 g/mol |
| PSA | 52.60000 |
| LogP | 5.96410 |
This data is compiled from available chemical databases. chemsrc.com
Structure
2D Structure
Properties
CAS No. |
2380-15-6 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 17-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-19(25-20(2)22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(23)24-3/h19H,4-18H2,1-3H3 |
InChI Key |
GHOGWQZUCCAYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methyl 17 Acetoxyoctadecanoate
Regioselective Synthesis Pathways for Acetoxyoctadecanoates
The synthesis of acetoxyoctadecanoates, particularly with the acetoxy group at a specific position like C-17, requires precise control over the reaction, a concept known as regioselectivity. Various strategies have been developed to achieve this, starting from different precursors and employing distinct chemical transformations.
Reductive Acetoxylation Strategies for Hydroxy Precursors
A primary and direct route to Methyl 17-acetoxyoctadecanoate involves the acetylation of a corresponding hydroxy fatty acid precursor, namely methyl 17-hydroxyoctadecanoate. This process is not a reduction but rather a nucleophilic acyl substitution, where the hydroxyl group acts as a nucleophile.
The reaction typically involves treating the hydroxy ester with an acetylating agent. Common and effective agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. The reaction can be catalyzed by a base, such as pyridine (B92270) or triethylamine, which activates the alcohol and neutralizes the acidic byproduct (acetic acid or hydrochloric acid). Alternatively, a strong acid catalyst can be employed. A similar process is used for the preparation of acetylated butyl esters of hydroxy fatty acids from castor oil, where the hydroxy fatty acid ester is acylated with acetyl chloride or acetic anhydride. google.com
Key Reaction:
Starting Material: Methyl 17-hydroxyoctadecanoate
Reagent: Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl)
Product: this compound
This method is highly efficient for precursors where the hydroxyl group is already in the desired position, offering a straightforward pathway to the final product.
Ozonolysis-Based Approaches for Long-Chain Fatty Acid Derivatives
Ozonolysis is a powerful synthetic tool that involves the oxidative cleavage of a carbon-carbon double bond in unsaturated compounds, such as unsaturated fatty acids. google.com This reaction typically yields aldehydes, carboxylic acids, or a mixture thereof, depending on the workup conditions. researchgate.netcapes.gov.br For instance, the ozonolysis of oleic acid in a reacting solvent like methanol (B129727), followed by oxidative workup, produces azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). researchgate.net
While not a direct route to an 18-carbon chain, ozonolysis can be strategically employed to generate functionalized fragments that can be used in further synthesis. To synthesize a C-17 functionalized octadecanoate, one could theoretically start with a very long-chain unsaturated fatty acid with a double bond at the C-17 position. Ozonolysis would cleave the chain, yielding a 17-carbon aldehyde-ester and a smaller fragment. The 17-oxo-group could then be reduced to a hydroxyl group and subsequently acetylated.
This multi-step approach is considerably less direct than starting with a C18 hydroxy acid precursor. The primary utility of ozonolysis in fatty acid chemistry is for the production of shorter-chain dicarboxylic acids and mono-carboxylic acids from readily available unsaturated fats and oils. researchgate.net The reaction yields hydrogen peroxide as a byproduct, which can be a mediator of ozone's biological effects. nih.gov
Enzymatic or Bio-Inspired Acetylation Protocols
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely used for esterification and transesterification reactions under mild conditions. These enzymes can exhibit high regioselectivity, making them ideal for modifying complex molecules with multiple functional groups.
For the synthesis of this compound, an enzymatic approach could involve the selective acetylation of methyl 17-hydroxyoctadecanoate using a lipase (B570770) catalyst. A common strategy is transesterification, using a simple acetate (B1210297) ester like ethyl acetate as the acetyl donor.
Potential Enzymatic Reaction:
Substrate: Methyl 17-hydroxyoctadecanoate
Acetyl Donor: Ethyl acetate or vinyl acetate
Catalyst: Immobilized lipase (e.g., Candida antarctica lipase B - CALB)
Product: this compound
The use of an enzyme avoids harsh reagents and can prevent side reactions, often leading to higher purity products. The intracellular concentration of related compounds, long-chain acyl-CoA esters, is known to be tightly regulated and can act as signaling molecules, highlighting the importance of precise enzymatic control in fatty acid metabolism. nih.gov
Targeted Chemical Modifications and Analog Preparation
To study structure-activity relationships or to develop molecular probes, analogs of this compound can be prepared. This involves targeted modifications such as altering the ester group or introducing branches onto the carbon chain.
Esterification Techniques for Hydroxy Fatty Acids
The synthesis of the methyl ester from a carboxylic acid precursor is a fundamental reaction in fatty acid chemistry. researchgate.net For a precursor like 17-acetoxyoctadecanoic acid or 17-hydroxyoctadecanoic acid, several reliable esterification methods exist. These are typically acid-catalyzed reactions performed in a large excess of methanol. psu.educolostate.edu
The most common catalysts are methanolic hydrogen chloride, sulfuric acid, and boron trifluoride (BF₃)-methanol complex. psu.edu
Methanolic HCl: Prepared by bubbling dry HCl gas into anhydrous methanol or by the reaction of acetyl chloride with methanol. colostate.edu The reaction typically involves refluxing the fatty acid in 5% methanolic HCl for several hours or letting it stand at a lower temperature overnight. psu.edu
Methanolic H₂SO₄: A solution of 1-2% concentrated sulfuric acid in methanol is a common and effective reagent for both esterification and transesterification.
Boron Trifluoride-Methanol: A 12-14% solution of BF₃ in methanol is a powerful catalyst that can achieve complete esterification of free fatty acids rapidly, often within minutes under reflux. psu.edu However, a significant drawback of BF₃-methanol is its potential to form methoxy (B1213986) artifacts with unsaturated fatty acids. aocs.org
The choice of method depends on the stability of the substrate and the desired reaction speed. After the reaction, water is added, and the methyl ester is extracted with a nonpolar solvent like hexane. psu.educolostate.edu
Table 1: Comparison of Acid-Catalyzed Methylation Methods for Fatty Acids
| Catalyst | Typical Concentration | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Methanolic HCl | 1-5% HCl in Methanol | Reflux for ~2h or 50°C overnight psu.edu | Widely used, reliable colostate.edu | Requires preparation of anhydrous reagent psu.edu |
| Methanolic H₂SO₄ | 1-2% H₂SO₄ in Methanol | Reflux for 1-2h | Easy to prepare, effective psu.edu | Can cause charring with sensitive compounds |
| BF₃-Methanol | 12-14% BF₃ in Methanol | Reflux for ~2 min psu.edu | Very fast and powerful catalyst psu.edu | Can form methoxy artifacts with double bonds aocs.org |
Introduction of Methyl and Other Alkyl Branches for Structural Probes
Creating branched-chain analogs of fatty acids is crucial for developing structural probes to investigate biological systems. nih.gov The introduction of a methyl group along the octadecanoate chain can be achieved through both biosynthetic and synthetic organic chemistry routes.
Biosynthetic Approach: Fatty acid synthesis in many organisms can incorporate branched-chain starter units. While acetyl-CoA is the standard primer, fatty acid synthase can also utilize other CoA esters. nih.gov For instance, using methylmalonyl-CoA as a substrate during the elongation phase of fatty acid synthesis can lead to the formation of methyl-branched fatty acids. nih.gov This biological approach allows for the creation of specific isomerically pure branched fatty acids.
Chemical Synthesis Approach: A classic chemical method for introducing a methyl branch involves the reaction of an organometallic reagent with a ketone precursor. For example, a long-chain keto-ester could be synthesized, and a Grignard reagent (e.g., methylmagnesium bromide) or an organocadmium compound could be used to add a methyl group at the carbonyl carbon. acs.org Subsequent dehydration and reduction would yield the saturated, branched alkyl chain. This multi-step process allows for the precise placement of alkyl branches at various positions along the fatty acid backbone.
Preparation of Isomeric Forms and Stereoisomers
The synthesis of specific isomers and stereoisomers of this compound requires highly selective chemical or enzymatic methods to introduce the hydroxyl group at the C-17 position of the octadecanoate backbone, followed by acetylation.
Enzymatic Hydroxylation
A promising approach for the regioselective hydroxylation of fatty acids is through the use of cytochrome P450 enzymes. These enzymes can catalyze the insertion of an oxygen atom into a C-H bond with high specificity. For the synthesis of the precursor, methyl 17-hydroxyoctadecanoate, enzymes that exhibit ω-1 hydroxylation activity are particularly relevant.
Several cytochrome P450 enzymes have been identified that preferentially hydroxylate long-chain fatty acids at the ω-1 position. For instance, P450 2C2 and P450 2E1 have been shown to hydroxylate medium-chain fatty acids at the ω-1 position. While the specific activity on octadecanoic acid to produce the 17-hydroxy product needs to be considered, these enzyme families represent a potential biocatalytic route. The general reaction scheme is as follows:
Octadecanoic Acid + O₂ + NADPH + H⁺ → 17-Hydroxyoctadecanoic Acid + NADP⁺ + H₂O
The resulting 17-hydroxyoctadecanoic acid can then be esterified to the methyl ester and subsequently acetylated. The stereochemistry of the resulting hydroxyl group is dependent on the specific enzyme used, with many P450 enzymes exhibiting high stereoselectivity, which is a significant advantage for producing specific stereoisomers. For example, the use of a specific P450 enzyme could potentially yield either methyl (R)-17-hydroxyoctadecanoate or methyl (S)-17-hydroxyoctadecanoate, which can then be acetylated to the corresponding (R) or (S) form of this compound.
| Enzyme Family | Regioselectivity | Potential for Stereoselectivity |
| Cytochrome P450 | ω-1 hydroxylation | High |
Chemical Synthesis
Chemical synthesis provides an alternative route to the desired isomers. A documented method for the preparation of methyl 17-L-hydroxyoctadecanoate involves the use of sophorosides, which are naturally occurring glycolipids. In this method, the sophoroside is treated to yield the crude hydroxy fatty acid esters, which are then purified.
A key intermediate in the synthesis of stereoisomers is a chiral starting material. For instance, the synthesis of both methyl 13-D- and 13-L-hydroxydocosanoates has been achieved starting from the corresponding enantiomers of 9-hydroxyoctadecanoic acid, demonstrating the feasibility of building up stereospecific long-chain hydroxy fatty acids. A similar strategy could be envisioned for the synthesis of the enantiomers of 17-hydroxyoctadecanoic acid.
Once the desired stereoisomer of methyl 17-hydroxyoctadecanoate is obtained, the final step is acetylation. This is typically achieved by reacting the alcohol with acetic anhydride, often in the presence of a base catalyst like pyridine or a more efficient, less odorous catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally high-yielding and proceeds with retention of configuration at the stereocenter.
Methyl 17-hydroxyoctadecanoate + Acetic Anhydride → this compound + Acetic Acid
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, achieving high yields and, crucially, high purity of the target compound is paramount. This involves optimizing the reaction conditions of each synthetic step and employing effective purification techniques.
Optimization of Reaction Conditions
The efficiency of the acetylation reaction can be significantly influenced by several factors. A study on the acetylation of secondary alcohols using acetic anhydride demonstrated that the reaction can be carried out under solvent-free conditions, which can simplify the workup procedure. The choice of catalyst is also critical. While traditional methods often use pyridine, the use of DMAP can lead to faster reaction times and milder conditions.
| Parameter | Condition | Effect on Yield/Purity |
| Catalyst | DMAP | Increased reaction rate, milder conditions |
| Solvent | Solvent-free | Simplified workup, potentially higher purity |
| Temperature | 60 °C | Effective for acetylation with acetic anhydride |
| Reaction Time | Varies (monitor by TLC/GC) | Optimization prevents side reactions |
For enzymatic reactions, optimization involves controlling parameters such as pH, temperature, substrate concentration, and enzyme loading to maximize both the conversion and the regioselectivity of the hydroxylation.
Purification Techniques
The purification of methyl 17-
Natural Occurrence and Biosynthetic Pathways
Identification in Biological Secretions and Extracts
While Methyl 17-acetoxyoctadecanoate has not been explicitly identified as a standalone semiochemical in the reviewed literature, its structural motifs are highly characteristic of insect pheromones. Insect communication relies heavily on a diverse array of fatty acid derivatives, including hydroxylated and acetylated forms. The enzymatic machinery required for its synthesis is well-documented in insects. For instance, the biosynthesis of queen honeybee mandibular pheromone involves the specific hydroxylation of stearic acid. nih.gov This process suggests a clear precedent for the formation of hydroxylated fatty acid precursors in insects, which could then be subject to esterification and acetylation to produce a variety of signaling molecules. Many insect pheromones are known to be derived from ω- or (ω-1)-hydroxy fatty acids. google.com
The direct precursor acid, 17-hydroxyoctadecanoic acid, has been successfully isolated from the extracellular sophorosides produced by the yeasts Torulopsis apicola and Candida bogoriensis. cdnsciencepub.com Sophorolipids are glycolipid biosurfactants that are subjects of extensive research for their commercial and biological activities, including roles as antimicrobial and larvicidal agents. mdpi.commdpi.comgoogle.com The isolation of 17-hydroxyoctadecanoic acid from these yeast fermentations is a key data point confirming its natural occurrence. cdnsciencepub.commdpi.comcore.ac.uk These sophorolipids, containing the 17-hydroxyoctadecanoic acid moiety, are evaluated for a range of functions, fitting the description of natural product screening. mdpi.comscience.gov
| Natural Source | Compound Isolated | Associated Product |
| Torulopsis apicola (yeast) | 17-hydroxyoctadecanoic acid | Sophorosides |
| Candida bogoriensis (yeast) | 17-hydroxyoctadecanoic acid | Sophorosides |
Proposed Biosynthetic Mechanisms for Acetoxylated Fatty Acids
The biosynthesis of a molecule like this compound is a multi-step process involving fatty acid synthesis, specific hydroxylation, and subsequent acetylation.
Acetyltransferases are a broad class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to an acceptor molecule. In insects, arylalkylamine N-acetyltransferases (aaNATs) are a well-studied family of these enzymes. google.com They play crucial roles in processes like neurotransmitter inactivation and cuticle sclerotization by acetylating various biogenic amines. google.com While a specific acetyltransferase for 17-hydroxyoctadecanoate has not been characterized, the existence of diverse acetyltransferases in insects provides a clear enzymatic basis for the final step in the formation of an acetoxylated fatty acid. The acetylation of a hydroxyl group on a fatty acid chain is a plausible reaction catalyzed by a member of this large and functionally varied enzyme family.
The backbone of this compound is an 18-carbon saturated fatty acid chain (stearate). This chain is synthesized through the fatty acid synthesis (FAS) pathway. The process begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. google.com The fatty acid synthase complex then iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain, starting with an acetyl-CoA primer. mdpi.com This cycle of condensation, reduction, dehydration, and further reduction continues until the 16-carbon palmitic acid is formed. genecards.org For an 18-carbon chain like stearic acid, further extension is carried out by elongase enzyme systems, which add a final two-carbon unit. genecards.org Desaturase enzymes, which introduce double bonds, are not required for this specific saturated compound. nih.gov
The critical step in the biosynthesis of the precursor is the introduction of a hydroxyl group at the 17th carbon, a position known as omega-1 (ω-1). This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of enzymes. nih.govrupress.org These enzymes hydroxylate fatty acids at various positions. google.com
Research into honeybee pheromone production has identified specific CYP enzymes responsible for hydroxylating fatty acids. A key finding demonstrated that queen honeybees exhibit (ω-1)-hydroxylation of stearic acid, whereas worker bees perform ω-hydroxylation. nih.gov This caste-specific difference is attributed to the differential expression of specific CYP genes. Notably, the enzyme CYP18A1 was found to be highly expressed in the mandibular glands of queens and is responsible for the (ω-1)-hydroxylation activity, producing the 17-hydroxy stearic acid precursor. nih.gov In humans, a different enzyme, CYP2U1, has been identified that catalyzes both ω- and (ω-1)-hydroxylation of long-chain fatty acids like arachidonic acid. rupress.org The formation of these hydroxylated fatty acids, a class of oxylipins, proceeds via the enzymatic conversion of the fatty acid substrate.
| Enzyme Family | Specific Enzyme (example) | Organism (example) | Substrate (example) | Product |
| Cytochrome P450 | CYP18A1 | Honeybee (Queen) | Stearic Acid | 17-hydroxyoctadecanoic acid |
| Cytochrome P450 | CYP4AA1 | Honeybee (Worker) | Stearic Acid | 18-hydroxyoctadecanoic acid |
| Cytochrome P450 | CYP2U1 | Human | Arachidonic Acid | 19-HETE & 20-HETE |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for isolating methyl 17-acetoxyoctadecanoate from complex mixtures and for its purification. Gas chromatography and various forms of liquid chromatography are the most prominently used techniques.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications
Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard and powerful technique for the analysis of fatty acid methyl esters (FAMEs) like this compound. gcms.czsigmaaldrich.comacs.orgnih.gov The high volatility of FAMEs makes them ideal candidates for GC analysis. For complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation, allowing for the resolution of isomers that may co-elute in one-dimensional GC. gcms.cz The "carbon-number" is a useful parameter in GC for comparing the retention times of FAMEs on different columns. researchgate.net
High-performance liquid chromatography (HPLC) provides a versatile alternative for FAME analysis, particularly for samples that are not suitable for the high temperatures of GC. researchgate.netacs.orgnih.govsigmaaldrich.comacs.org Reversed-phase HPLC, often using columns like SUPELCOSIL™ LC-18, with mobile phases such as acetonitrile (B52724) and acetone, can effectively separate FAMEs. sigmaaldrich.com HPLC with UV detection is a common configuration, where the absorbance is monitored at a specific wavelength. researchgate.netacs.org The use of an amino-phase HPLC column with a hexane-isopropanol gradient has been shown to be effective in purifying FAMEs from complex biological samples by removing interferences like cholesterol. nih.gov
Table 1: Comparison of GC and HPLC for FAME Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Refractive Index (RI) Detector, Mass Spectrometry (MS) |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities. |
| Common Application | Routine analysis of fatty acid methyl esters (FAMEs). gcms.czsigmaaldrich.comnih.gov | Purification and analysis of FAMEs, especially from complex matrices. researchgate.netnih.gov |
| Advantages | High resolution, well-established methods. | Versatility, suitable for non-volatile compounds. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis
For the detection of trace amounts of this compound, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has emerged as a highly sensitive and specific technique. peerj.commeasurlabs.comphcog.comresearchgate.netpeerj.comresearchgate.net UPLC utilizes smaller stationary phase particles compared to conventional HPLC, resulting in significantly improved resolution, speed, and sensitivity. measurlabs.com When coupled with a mass spectrometer, UPLC-MS allows for the precise determination of the molecular weight of the analyte and provides structural information through fragmentation analysis.
This technique is particularly advantageous for analyzing complex biological and environmental samples where the target compound may be present at very low concentrations. peerj.comnih.govchromatographyonline.com UPLC-MS has been successfully applied to the profiling of fatty acids in various matrices, demonstrating its capability to detect a wider range of fatty acids, including very-long-chain fatty acids, compared to traditional GC-FID methods. peerj.com The high sensitivity of UPLC-MS makes it an invaluable tool for metabolomic studies and for the analysis of short and medium-chain fatty acids in biological fluids. unimi.it
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 13C NMR Chemical Shift Analysis, Deuterium (B1214612) Isotope Effects)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete structure of a molecule. sciepub.comaocs.orgnih.gov In the case of this compound, both ¹H and ¹³C NMR are employed.
¹³C NMR spectroscopy is particularly informative as it provides a distinct signal for each unique carbon atom in the molecule. capes.gov.broregonstate.edulibretexts.orgdocbrown.infolibretexts.org The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. For instance, the carbonyl carbons of the ester and acetate (B1210297) groups will have characteristic downfield shifts (typically in the range of 160-220 ppm). libretexts.org The chemical shifts of the carbons in the long alkyl chain can also be assigned, with those closer to the electronegative oxygen atoms of the ester and acetate groups experiencing a downfield shift. capes.gov.brlibretexts.org The use of specifically deuterated compounds can aid in the unambiguous assignment of ¹³C NMR signals through the observation of deuterium isotope effects on the spectra. capes.gov.br
¹H NMR spectroscopy provides information on the number and types of protons and their connectivity. sciepub.comaocs.orgaocs.org The protons of the methyl group of the ester will appear as a singlet, as will the protons of the methyl group of the acetate. The protons on the carbon adjacent to the acetate group and the protons on the carbon adjacent to the ester group will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) Range | Notes |
| C=O (Ester) | 170 - 175 | Carbonyl carbon of the methyl ester group. libretexts.orgdocbrown.info |
| C=O (Acetate) | 170 - 175 | Carbonyl carbon of the acetate group. libretexts.org |
| -OCH₃ (Ester) | 50 - 55 | Methyl carbon of the ester group. docbrown.infoaocs.org |
| -CH(OAc)- | 70 - 75 | Carbon bearing the acetate group. |
| -CH₂- (Alkyl Chain) | 20 - 40 | Methylene (B1212753) carbons in the long alkyl chain. capes.gov.brlibretexts.org |
| -CH₃ (Acetate) | 20 - 25 | Methyl carbon of the acetate group. docbrown.info |
| -CH₃ (Terminal) | 10 - 15 | Terminal methyl carbon of the octadecanoate chain. libretexts.orgaocs.org |
Note: These are approximate ranges and can be influenced by the solvent and other factors. nih.gov
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. gcms.czpeerj.comnih.govchromatographyonline.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
The fragmentation of long-chain fatty acid methyl esters typically involves cleavages at specific points along the alkyl chain and at the ester group. libretexts.orgmiamioh.edudocbrown.info For this compound, characteristic fragments would be expected from the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the acetoxy group (-OCOCH₃), and cleavages along the hydrocarbon chain. libretexts.orgnih.gov The analysis of these fragment ions allows for the confirmation of the structure of the molecule. The NIST WebBook provides a reference mass spectrum for methyl 17-methyloctadecanoate, which can serve as a comparison for similar structures. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. libretexts.orgfiveable.mepressbooks.publibretexts.orgdocbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent peaks will be due to the carbonyl (C=O) stretching vibrations of the ester and acetate groups, which typically appear in the region of 1735-1750 cm⁻¹. libretexts.orglibretexts.org Additionally, strong C-O stretching vibrations for both the ester and acetate groups will be observed in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org The presence of the long alkyl chain will be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. libretexts.orglibretexts.orgdocbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
| Ester & Acetate | C=O Stretch | 1735 - 1750 |
| Ester & Acetate | C-O Stretch | 1000 - 1300 |
| Alkyl Chain | C-H Stretch | 2850 - 3000 |
| Alkyl Chain | C-H Bend | ~1470 and ~1370 |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization in chemical analysis involves chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. jfda-online.com For GC analysis, the main goals of derivatization are to increase the volatility and thermal stability of the analyte, which is particularly relevant for long-chain fatty acids and their derivatives. jfda-online.comnih.gov
While "this compound" is already a methyl ester, the discussion of methyl ester formation is crucial in the context of analyzing its parent carboxylic acid, 17-acetoxyoctadecanoic acid, or in situations where a mixture of fatty acids is being analyzed. The conversion of carboxylic acids to their corresponding methyl esters, a process known as esterification, significantly increases their volatility, making them amenable to GC analysis. researchgate.net
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a key technique. For instance, if "this compound" were present in a lipid matrix containing other glycerides, a transesterification reaction using methanol (B129727) would convert all fatty acids into their methyl esters (FAMEs) for a comprehensive fatty acid profile analysis. researchgate.net
Common methods for preparing fatty acid methyl esters for GC analysis include:
Acid-Catalyzed Esterification/Transesterification: This widely used method involves heating the sample with a large excess of methanol in the presence of an acid catalyst, such as boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid (H2SO4). researchgate.net
Base-Catalyzed Transesterification: This method employs a base catalyst, such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. It is a rapid method, particularly for transesterifying glycerolipids. researchgate.net
| Derivatization Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | Methanol, Acid Catalyst (e.g., BF3, HCl, H2SO4) | Heating (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) | Effective for esterifying free fatty acids and transesterifying esterified fatty acids simultaneously. | Can be slower than base-catalyzed methods and may require removal of the acid catalyst prior to injection. |
| Base-Catalyzed Transesterification | Methanol, Base Catalyst (e.g., NaOCH3, KOH) | Typically rapid at room temperature. | Fast and efficient for transesterifying glycerolipids. | Not effective for esterifying free fatty acids. |
Silylation is a common derivatization technique in which an active hydrogen in a molecule is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov This process is highly effective at increasing the volatility of compounds containing polar functional groups such as hydroxyl, carboxyl, and amine groups by reducing intermolecular hydrogen bonding. jfda-online.com
In the context of "this compound," the primary target for silylation would be a hydroxyl group. While the 17-position in the named compound is acetylated, its precursor, 17-hydroxyoctadecanoic acid methyl ester, would be an ideal candidate for silylation to enhance its GC performance. The derivatization of the hydroxyl group to a TMS ether would significantly increase its volatility and improve peak shape.
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trimethylchlorosilane (TMCS) - often used as a catalyst with other silylating agents.
The selection of the silylating reagent depends on the reactivity of the functional group and the desired reaction conditions.
| Silylating Reagent | Abbreviation | Leaving Group | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | Highly volatile and non-polar byproducts, making it suitable for trace analysis. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | One of the most volatile and powerful silylating agents. |
| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst to increase the reactivity of other silylating agents. |
Beyond silylation, other derivatization techniques can be employed to enhance the analytical performance for specific applications. For instance, acylation with fluorinated anhydrides can improve detectability by electron capture detectors (ECD). jfda-online.com However, for general GC-MS analysis of long-chain fatty acid esters, methyl esterification and silylation remain the most prevalent and effective derivatization strategies.
Biological and Biochemical Research Applications Excluding Clinical Human Data
Investigation of Cellular Responses and Mechanisms
The impact of chemical compounds on cell proliferation is a critical area of research, particularly in the context of cancer. While direct studies on Methyl 17-acetoxyoctadecanoate's effect on cancer cell lines are not extensively documented in the provided results, related research on similar compounds provides valuable insights. For instance, studies on methylseleninic acid have shown its potency in inhibiting cell accumulation and inducing apoptosis in mouse mammary hyperplastic epithelial cells. nih.gov This suggests that methylated compounds can have significant effects on cell proliferation. In vitro experiments demonstrated that methylseleninic acid was more effective than Se-methylselenocysteine in these aspects, highlighting the importance of the specific chemical structure. nih.gov
It is also noteworthy that the physical environment, such as pressure, can influence cell proliferation in vitro. nih.gov Research has shown that elevated hydrostatic pressure, similar to that found in solid tumors, can either increase or decrease the proliferation rates of different cancer cell lines, including osteosarcoma, breast, and lung cancer cells. nih.gov This underscores the complexity of studying cell proliferation and the need to consider various factors in experimental design.
| Cell Line Type | Compound/Condition | Observed Effect on Proliferation | Reference |
| Mouse Mammary Hyperplastic Epithelial Cells (TM12, TM2H) | Methylseleninic acid | Inhibition of cell accumulation, induction of apoptosis | nih.gov |
| Human Osteosarcoma (HOS, U2OS, SaOS2), Breast Cancer (MCF7), Lung Cancer (H1299) | Elevated Hydrostatic Pressure (20, 50, 100 mmHg) | Varied (increase or decrease depending on cell type) | nih.gov |
The inflammatory response is a complex biological process involving various signaling molecules, known as cytokines. Interleukin-6 (IL-6) is a key pleiotropic cytokine that plays a dual role in inflammation. explorationpub.comresearchgate.net It can exert both pro-inflammatory and anti-inflammatory effects depending on the signaling pathway. researchgate.net The classic signaling pathway is generally associated with anti-inflammatory responses, while the trans-signaling pathway is linked to pro-inflammatory activities. explorationpub.comresearchgate.net
Research has shown that IL-6 signaling can be modulated by various factors. For instance, in astrocytes, Interleukin-17 (IL-17) can enhance IL-6-induced IL-6 expression, suggesting a synergistic effect that can amplify inflammatory responses within the central nervous system. nih.gov This enhancement involves the activation of NF-κB and MAPK signaling pathways. nih.gov In the context of atherosclerosis, the monoclonal antibody canakinumab, which targets Interleukin-1β, has been shown to reduce cardiovascular events by modulating IL-6 signaling. nih.gov Patients who achieved lower on-treatment IL-6 levels with canakinumab experienced a significant reduction in major adverse cardiovascular events. nih.gov
Furthermore, studies on Jurkat T cells have indicated that IL-6, in combination with its soluble receptor (sIL-6R), can induce energy metabolism, including glycolysis and oxidative phosphorylation. researchgate.net This metabolic enhancement could contribute to T-cell hyperactivity and potentially increase the risk of inflammatory conditions. researchgate.net
| Cell Type/Model | Modulating Factor | Pathway Affected | Outcome | Reference |
| Primary Astrocytes | Interleukin-17 (IL-17) | IL-6 signaling, NF-κB, MAPK | Enhanced IL-6 expression | nih.gov |
| Atherosclerosis Patients (CANTOS study) | Canakinumab | IL-6 signaling | Reduced cardiovascular events | nih.gov |
| Jurkat T Cells | IL-6/sIL-6R | Energy metabolism (glycolysis, oxidative phosphorylation), Akt/mTOR | Increased metabolic profile, potential for increased inflammation | researchgate.net |
The process of wound healing is a complex and highly regulated series of events involving inflammation, proliferation, and remodeling. mdpi.com Research using murine models has been instrumental in evaluating the efficacy of various compounds in promoting wound healing.
Studies on the seeds of Brassica carinata have demonstrated significant wound healing and antioxidant effects in mice. nih.govdovepress.com Ointments prepared from the 80% methanol (B129727) extract of these seeds showed a significant increase in wound contraction and a shorter period of epithelialization compared to control groups. nih.govdovepress.com Specifically, a 10% w/w ointment led to significant wound contraction from day 6 onwards. dovepress.com
In a diabetic mouse model, topical application of a Chihuahua propolis ethanolic extract (ChEEP) was found to enhance wound healing. nih.gov This was evidenced by improved histological healing, reduced expression of matrix metalloproteinase 9 (MMP9), and increased tensile strength of the healed tissue. nih.gov The antioxidant properties of the phenolic compounds in ChEEP are believed to contribute to a favorable microenvironment for healing by reducing reactive oxygen species (ROS). nih.gov
The use of novel biocompatible and bioresorbable poly(3-hydroxyoctanoate) dressings has also been investigated for its influence on wound healing in mice. mdpi.com Such advanced dressings aim to accelerate the regeneration process by reducing inflammation and preventing infection. mdpi.com
| Animal Model | Treatment | Key Findings | Reference |
| Mice (Excision and Incision Wound Models) | 80% Methanol Extract of Brassica carinata seeds (5% and 10% ointments) | Significant wound contraction, shorter epithelialization period | nih.govdovepress.com |
| Diabetic Mice (db/db) | Chihuahua Propolis Ethanolic Extract (ChEEP) | Enhanced wound closure, increased tensile strength, reduced MMP9 expression | nih.gov |
| Mice (C57BL/6 strain) | Poly(3-hydroxyoctanoate) dressings | Investigated for influence on wound healing process | mdpi.com |
Antioxidant Properties in In Vitro and Model Organism Studies (e.g., Zebrafish Larvae)
Antioxidants play a crucial role in protecting organisms from damage caused by oxidative stress. The zebrafish embryo has emerged as a valuable in vivo model for testing the protective effects of antioxidant compounds. nih.gov In one study, zebrafish embryos were pre-treated with various natural antioxidant compounds and then exposed to an oxidative stress inducer. nih.gov Several phenolic compounds and carotenoids demonstrated a protective effect against lethality induced by oxidative stress. nih.gov
While direct studies on the antioxidant properties of this compound in zebrafish larvae were not found in the provided results, the methodology highlights a robust system for evaluating such effects. The antioxidant activity of various plant extracts, such as that from Brassica carinata seeds, has been confirmed in vitro and is believed to contribute to their wound-healing properties. nih.govdovepress.com
| Model Organism/Assay | Compound/Extract | Observed Antioxidant Effect | Reference |
| Zebrafish Embryo | Various phenolic compounds and carotenoids | Protective effect against oxidative-stress-induced lethality | nih.gov |
| In Vitro DPPH Assay | 80% Methanol Extract of Brassica carinata seeds | Free radical scavenging activity | nih.govdovepress.com |
Structure Activity Relationship Sar Studies
Impact of Acyl Chain Length and Saturation on Biological Activity
The biological functions of fatty acid derivatives are highly dependent on the length and degree of saturation of their hydrocarbon chains. These structural features influence their physical properties, such as membrane fluidity, and their roles in cellular processes.
Acyl Chain Length: The length of the fatty acid chain is a critical determinant of its metabolic fate and biological function. nih.gov Saturated fatty acids (SFAs) with different chain lengths exhibit distinct properties and physiological roles. For instance, the chain length can affect how fatty acids are metabolized, incorporated into cellular membranes, and involved in signaling pathways. nih.govnih.gov Research on various fatty acid esters has shown that changes in chain length can significantly alter their interaction with enzymes and receptors. researchgate.netnih.gov Generally, long-chain fatty acids (LCFAs), typically those with 12 or more carbons, are key components of cellular lipids and are involved in energy storage and membrane structure. taylorandfrancis.com The regulation of fatty acid chain length is a tightly controlled biological process, indicating its importance for cellular function. nih.gov
Saturation: The presence or absence of double bonds within the acyl chain profoundly impacts the molecule's shape and biological activity.
Saturated Fatty Acids (SFAs): Lacking double bonds, SFAs like the octadecanoyl chain in Methyl 17-acetoxyoctadecanoate have straight, flexible structures. This allows them to pack together tightly, which can lead to the formation of more rigid, solid-like domains in cellular membranes. sciencedaily.com This alteration of membrane fluidity can, in turn, affect the function of membrane-bound proteins and cellular signaling processes. Different saturated fatty acids can have specific roles; for example, stearic acid (C18:0) is noted for its neutral effect on cholesterol metabolism, partly due to its efficient conversion to the monounsaturated oleic acid. nih.gov
Unsaturated Fatty Acids: The introduction of one or more double bonds creates kinks in the fatty acid chain, preventing tight packing and increasing the fluidity of membranes. sciencedaily.com This is a crucial distinction, as the effects of saturated fats can sometimes be counteracted by the presence of unsaturated fats, which can disrupt the formation of rigid membrane patches. sciencedaily.com The position and configuration (cis/trans) of these double bonds are also critical factors in determining biological effects.
Table 1: Influence of Acyl Chain Characteristics on Biological Properties
| Structural Feature | Impact on Physical Properties | Consequence for Biological Activity |
|---|---|---|
| Increased Chain Length | Higher melting point, increased viscosity. researchgate.net | Can alter interactions with enzymes and transport proteins. nih.gov May affect incorporation into biological membranes. |
| Saturation (No Double Bonds) | Straight chain, allows for tight packing. sciencedaily.com | Tends to decrease membrane fluidity by forming rigid domains. sciencedaily.com |
| Unsaturation (One or More Double Bonds) | Kinked chain, prevents tight packing. sciencedaily.com | Tends to increase membrane fluidity. sciencedaily.com |
Regioisomeric Effects on Biological Potency
Regioisomerism in fatty acid derivatives refers to the variation in the position of a functional group, such as an acetoxy group, along the acyl chain. The specific location of this group can have a dramatic effect on the molecule's biological potency and its interaction with cellular targets.
Research on related hydroxy and acetoxy fatty acid esters has demonstrated the significance of the substituent's position. For example, in studies on hydroxy fatty acids, the position of the hydroxyl group was found to have a high impact on receptor activity. researchgate.net This is because the precise positioning of a functional group determines how the molecule fits into the binding pocket of a protein, such as an enzyme or a receptor. researchgate.net
In the context of acetoxy-fatty acid esters found in nature, such as those identified in the butterfly Ithomia salapia, mixtures of regioisomers are common. beilstein-journals.org For example, this species produces both (Z)-3-acetoxy-11-octadecenoate and (Z)-3-acetoxy-13-octadecenoate. semanticscholar.org The presence of multiple regioisomers suggests that they may have distinct or complementary biological roles. The biosynthesis of these different isomers is controlled by specific enzymes, such as different desaturases that introduce double bonds at specific positions, which are then precursors for the final acetoxylated products. beilstein-journals.org
The position of the acetoxy group can influence:
Enzyme Inhibition: If the molecule is an enzyme inhibitor, the position of the functional group is critical for aligning with the active site.
Receptor Binding: The specific location of the acetoxy group can dictate the binding affinity and efficacy at a given receptor.
Metabolic Stability: The position can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its half-life and duration of action.
For this compound, the acetoxy group is located near the end of the long C18 chain. This distal positioning would likely lead to different biological activities compared to an isomer where the acetoxy group is located closer to the methyl ester, for instance, at the C-2 or C-3 position.
Table 2: Comparison of Regioisomers of Acetoxyoctadecenoates in Ithomia salapia
| Compound | Position of Acetoxy Group | Position of Double Bond |
|---|---|---|
| Isoprenyl (Z)-3-acetoxy-11-octadecenoate | C-3 | C-11 |
| Isoprenyl (Z)-3-acetoxy-13-octadecenoate | C-3 | C-13 |
| Isoprenyl 3-acetoxyoctadecanoate | C-3 | None |
Data sourced from studies on fatty acid esters in Ithomia salapia. beilstein-journals.orgsemanticscholar.org
Influence of Stereochemistry on Biochemical Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological systems where interactions are highly specific. nih.gov For chiral molecules like this compound (which is chiral at the C-17 position), the different stereoisomers (enantiomers) can exhibit markedly different biological activities.
This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. nih.gov Consequently, they often interact differently with the various stereoisomers of a substrate or ligand, a phenomenon known as stereoselectivity. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. nih.gov
In studies of related compounds, the importance of stereochemistry is well-documented:
The biological activity of many natural products is dependent on a specific stereoisomer. nih.gov
In the case of 3-acetoxy-fatty acid esters from the butterfly Ithomia salapia, the absolute configuration of one of the major components was determined to be R. semanticscholar.org
Research on other chiral molecules has shown that only isomers with a specific stereochemistry are effectively recognized by cellular transport systems or enzymes. nih.gov For instance, the uptake of some compounds is mediated by amino acid transporters that are selective for a particular stereoisomer. nih.gov
The enzymatic hydration of unsaturated fatty acids to hydroxy fatty acids is a regio- and stereo-selective process, highlighting the specificity of biological catalysts. researchgate.netnih.gov
For this compound, the (R)- and (S)-enantiomers at the C-17 position would be expected to have different interactions with their biological targets. Determining the absolute configuration of the naturally occurring or synthetically active form is crucial for understanding its precise mechanism of action. The stereochemical configuration can influence not only binding and activity but also the metabolic pathway of the compound.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Palmitic acid |
| Stearic acid |
| Isoprenyl (Z)-3-acetoxy-11-octadecenoate |
| Isoprenyl (Z)-3-acetoxy-13-octadecenoate |
| Isoprenyl 3-acetoxyoctadecanoate |
Advanced Spectroscopic and Theoretical Investigations
Computational Chemistry and Molecular Modeling of Conformations
The inherent flexibility of the long aliphatic chain in Methyl 17-acetoxyoctadecanoate results in a vast number of possible conformations. Computational chemistry and molecular modeling are indispensable tools for exploring this conformational space to identify low-energy, stable structures that are most likely to exist.
Thermodynamic models, such as the Universal Functional Activity Coefficient (UNIFAC) model, can also be employed to predict the phase behavior of FAMEs in mixtures, which is highly dependent on their molecular structure and interactions. doi.org Although this compound is a single compound, understanding its conformational preferences is the first step in predicting its physical properties and how it might interact with other molecules.
The table below illustrates the type of data that would be generated from a conformational analysis, showing hypothetical relative energies for different conformers.
| Conformer ID | Dihedral Angle (C16-C17-O-C=O) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 178.5° | 0.00 | 45.2 |
| Conf-2 | 65.2° | 1.25 | 20.1 |
| Conf-3 | -68.9° | 1.30 | 18.5 |
| Conf-4 | -175.4° | 2.50 | 16.2 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These methods can be used to establish a direct link between a molecule's three-dimensional structure and its NMR spectrum, which is invaluable for structure verification and interpretation of experimental data. nih.gov
The most common approach involves using Density Functional Theory (DFT) in combination with the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. mdpi.com The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, this process would involve:
Generating a set of low-energy conformations from molecular modeling.
Performing geometry optimization on these conformations using a suitable DFT functional and basis set.
Calculating the NMR shielding tensors for each optimized structure.
Averaging the results based on the predicted population of each conformer to obtain the final predicted NMR spectrum.
Recent advancements have also incorporated machine learning algorithms, which are trained on data from high-level quantum mechanics calculations, to predict chemical shifts with high accuracy at a lower computational cost. arxiv.org
The following table demonstrates how calculated NMR data would be compared with experimental values for structural validation.
| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Difference (ppm) |
| C=O (ester) | 174.3 | 174.1 | 0.2 |
| C=O (acetate) | 171.0 | 170.8 | 0.2 |
| CH₃ (ester) | 51.4 | 51.6 | -0.2 |
| CH-O (C17) | 70.5 | 70.2 | 0.3 |
| CH₃ (acetate) | 21.1 | 21.0 | 0.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Studies of Chemical Transformations (e.g., Autoxidation)
Theoretical methods are crucial for elucidating the mechanisms of chemical reactions, such as the autoxidation of fatty acid esters. Autoxidation is a free-radical chain reaction involving the reaction of organic molecules with atmospheric oxygen. For saturated esters, this process is much slower than for their unsaturated counterparts but can be significant at elevated temperatures.
Studies on the autoxidation of methyl palmitate, a C16 saturated fatty acid methyl ester, have shown that the initial products are monohydroperoxides. nih.gov The mechanism proceeds via the abstraction of a hydrogen atom to form a carbon-centered radical, which then reacts with oxygen to form a hydroperoxy radical. This radical can then abstract a hydrogen from another molecule to form a hydroperoxide and propagate the chain reaction.
A key finding from these studies is that the oxidative attack is not highly selective. While there is a preferential oxidation towards the center of the fatty acid chain, it appears that all methylene (B1212753) (CH₂) groups are susceptible to oxidation. nih.gov In the case of this compound, theoretical calculations could be used to determine the relative activation energies for hydrogen abstraction from each of the carbon atoms in the octadecanoate chain. This would help predict the most likely sites of initial oxidation and the distribution of the resulting hydroperoxide isomers. The presence of the acetoxy group at the C17 position would likely influence the reactivity of the neighboring methylene groups through electronic effects.
Future Research Directions and Translational Perspectives Non Clinical
Discovery of Novel Acetoxylated Lipid Analogs in Biological Systems
The discovery of novel lipids continues to reshape our understanding of biological systems. Historically, the identification of essential fatty acids by George and Mildred Burr marked a paradigm shift, demonstrating that fats are not merely for energy storage but are crucial for physiological function. nih.govasbmb.org More recently, the characterization of fatty acid esters of hydroxy fatty acids (FAHFAs) as a new class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory properties underscores the potential for discovering new bioactive lipid families. nih.gov These discoveries were often spurred by the investigation of organisms in unique physiological states or environments.
Future research should focus on exploring diverse biological systems for the presence of Methyl 17-acetoxyoctadecanoate and its analogs. Given that ω- and (ω-1)-hydroxy fatty acids are known to be produced in the mandibular glands of honeybees and are involved in caste differentiation, insect systems represent a promising area of investigation. nih.gov The biosynthesis of these compounds involves the ω-oxidation of fatty acids, a pathway that is found across various organisms, including fungi and plants, suggesting a broad potential for the natural occurrence of related acetoxylated lipids. nih.gov
Furthermore, the gut microbiota is known to perform a wide range of chemical transformations, including oxidation reactions on various xenobiotics and endogenous compounds. acs.org Investigating the metabolic products of gut microbial action on long-chain fatty acids could reveal novel acetoxylated lipids. The exploration of extreme environments and the organisms that inhabit them could also be a fruitful avenue, as unique lipids are often produced as adaptations to such conditions. nih.gov The discovery of such novel acetoxylated lipid analogs would not only expand our knowledge of the lipidome but also open up new avenues for understanding their physiological roles and potential applications.
Development of Advanced Analytical Techniques for Comprehensive Profiling
The comprehensive analysis of novel lipids like this compound requires sophisticated analytical techniques capable of identifying and quantifying a wide array of lipid species, including isomers. nih.govresearchgate.net The analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) has proven challenging due to the large number of potential regio-isomers and their low abundance in biological samples. nih.gov
Currently, liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of such lipids, offering high sensitivity and the ability to handle complex mixtures. nih.govnih.gov For the detailed structural elucidation of acetoxylated lipids, tandem mass spectrometry (MS/MS) is indispensable. Future advancements in this area could involve the development of novel fragmentation techniques that provide more definitive information on the position of the acetoxy group.
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of fatty acid methyl esters. rsc.org Derivatization of the hydroxyl group, for instance by silylation, is a common strategy to improve the chromatographic and mass spectrometric properties of hydroxy fatty acids, and similar approaches could be adapted for acetoxy fatty acids. rsc.org
A significant challenge in lipidomics is the confident identification of isomers. researchgate.net The development of workflows that combine high-resolution chromatography with advanced mass spectrometry techniques, such as ozone-induced dissociation (OzID), can provide unambiguous identification of double bond positions and other structural features. researchgate.netbiorxiv.org The application and refinement of such integrated approaches will be crucial for the comprehensive profiling of acetoxylated lipids in biological samples and for distinguishing between closely related isomers that may have different biological activities.
Interactive Table: Analytical Techniques for Lipid Profiling
| Analytical Technique | Principle | Application for Acetoxylated Lipids | Potential Advancements |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis and fragmentation. | Identification and quantification of acetoxylated lipid species in complex mixtures. | Development of novel fragmentation methods for precise localization of the acetoxy group. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of the methyl ester form after potential derivatization of the acetoxy group. | Optimization of derivatization strategies for enhanced sensitivity and chromatographic resolution. |
| OzID-MS | Gas-phase ozonolysis of unsaturated lipids to pinpoint double bond locations. | Unambiguous structural elucidation of unsaturated acetoxylated fatty acids. | Integration into routine analytical workflows for high-throughput isomer screening. |
Elucidation of Molecular Targets and Pathways in Model Organisms
Understanding the biological function of a novel lipid requires the identification of its molecular targets and the pathways it modulates. For this compound, research in model organisms will be instrumental in uncovering its physiological role. Insects, which are known to produce a variety of fatty acid derivatives for chemical communication and other functions, present a compelling model system. nih.govnih.gov For example, long-chain fatty acid amides and their biosynthetic enzymes have been studied in Drosophila melanogaster and Bombyx mori, revealing their roles in neural signaling and development. usf.edu The investigation of similar pathways in the context of acetoxylated lipids could yield significant insights.
The ω-oxidation pathway, which is responsible for the production of ω-hydroxy fatty acids and dicarboxylic acids, is a key area of focus. nih.gov This pathway is not only involved in energy metabolism but also in the production of signaling molecules. nih.gov Investigating how the introduction of an acetoxy group at the ω-1 position influences the metabolism and signaling functions of octadecanoic acid is a critical research question.
Model organisms such as the nematode Caenorhabditis elegans and the zebrafish Danio rerio could also be employed to study the effects of this compound on development, metabolism, and behavior. These models offer the advantage of genetic tractability and rapid life cycles, facilitating the identification of genes and proteins that interact with this lipid. Furthermore, studies in cultured cells can be used to investigate the effects of this compound on specific cellular processes, such as gene expression, cell proliferation, and inflammatory responses.
Applications in Biomarker Discovery (Excluding Human Clinical Diagnostics)
Lipids are increasingly recognized as valuable biomarkers for monitoring the health of organisms and ecosystems. nih.gov The unique structural features of lipids like this compound make them potential candidates for biomarkers in non-human contexts. For instance, hydroxy fatty acids serve as biomarkers for specific microorganisms and can be used to trace the sources of organic matter in environmental samples. nih.gov
In the field of veterinary science, the discovery of specific lipid profiles associated with certain diseases in animals could lead to the development of novel diagnostic tools. For example, alterations in the lipidome of insects could indicate exposure to environmental stressors or pathogens. nih.gov The presence or altered levels of this compound or its analogs in insects could serve as a biomarker for their physiological state or for changes in their environment.
Furthermore, in agriculture, the identification of lipids that are indicative of plant health or stress could aid in the early detection of diseases or nutrient deficiencies. The gut microbiota of livestock is also a potential source of lipid biomarkers that could reflect the health and metabolic status of the animal. acs.org Future research should explore the distribution and abundance of this compound in various non-human biological and environmental systems to assess its potential as a specific and sensitive biomarker.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
